molecular formula C20H13NO3S B3008497 N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide CAS No. 883952-52-1

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Cat. No.: B3008497
CAS No.: 883952-52-1
M. Wt: 347.39
InChI Key: KGKVLNRPZSXBJL-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenone core fused with a thiophene ring and a carboxamide group. The chromenone core is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and the chromenone intermediate.

    Formation of the Carboxamide Group: The final step involves the reaction of the chromenone-thiophene intermediate with an amine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide can be compared with other chromenone and thiophene derivatives:

    Chromenone Derivatives: Compounds such as coumarins and flavonoids share the chromenone core but differ in their biological activities and applications.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide have similar structural features but may exhibit different chemical reactivities and biological properties.

List of Similar Compounds

    Coumarins: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.

    Thiophene-2-carboxamide: Investigated for its potential use in pharmaceuticals and materials science.

Properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-18-14-9-4-5-10-15(14)24-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-25-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVLNRPZSXBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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